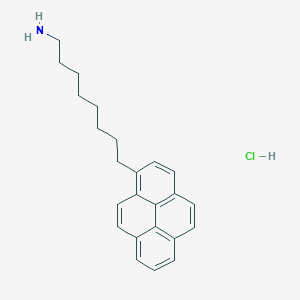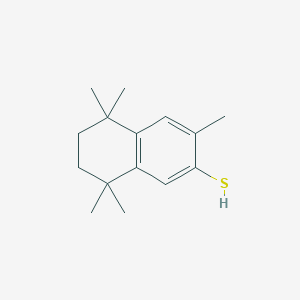
2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- is an organosulfur compound with the molecular formula C18H26S This compound is a derivative of naphthalene, characterized by the presence of a thiol group (-SH) and multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- can be synthesized from 2-naphthol through the Newman–Kwart rearrangement starting from a thiocarbamate . The reaction involves the conversion of 2-naphthol to its thiocarbamate derivative, followed by thermal rearrangement to yield the desired thiol compound. The reaction conditions typically involve heating the thiocarbamate derivative at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to form corresponding sulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to potential biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Naphthalenethiol: Another mono thiol derivative of naphthalene with similar chemical properties.
2-Naphthalenol, 5,6,7,8-tetrahydro-: A hydroxyl derivative of naphthalene with different functional groups.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: A related compound with an acetyl group and multiple methyl groups.
Uniqueness
2-Naphthalenethiol, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl- is unique due to its specific combination of a thiol group and multiple methyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
122284-29-1 |
|---|---|
Formule moléculaire |
C15H22S |
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
3,5,5,8,8-pentamethyl-6,7-dihydronaphthalene-2-thiol |
InChI |
InChI=1S/C15H22S/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9,16H,6-7H2,1-5H3 |
Clé InChI |
AUYQNTACFZFTKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1S)C(CCC2(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



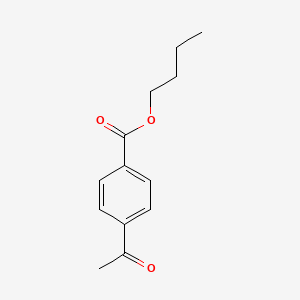
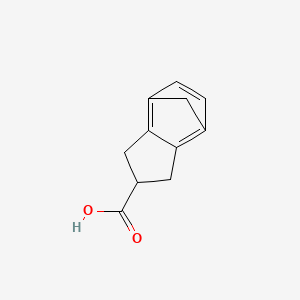
![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)
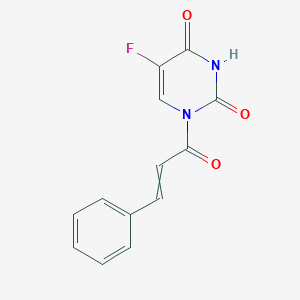
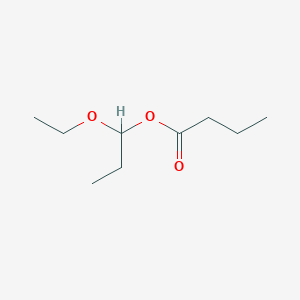
![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
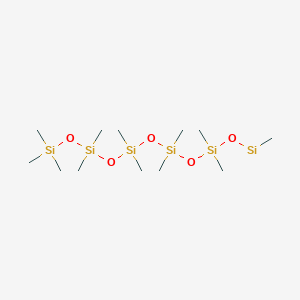
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
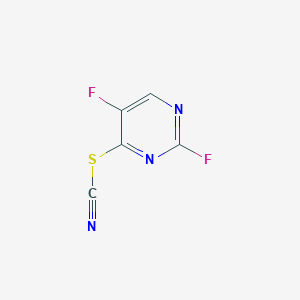

![2'-Bromo-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14290155.png)
![6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene](/img/structure/B14290159.png)
